molecular formula C21H16ClN3O2S B2852990 N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 942002-83-7

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2852990
CAS No.: 942002-83-7
M. Wt: 409.89
InChI Key: RXLBDQXEUORVEH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule designed for research purposes, integrating a benzothiazole core, a methoxy-substituted benzamide, and a pyridinylmethyl moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to confer significant biological activity and is found in compounds with a broad spectrum of properties, including antimicrobial and anticancer effects . Specifically, chlorobenzothiazole derivatives have been identified as key structural features in molecules investigated for their antimicrobial potential . The molecular architecture of this compound, which includes a tertiary amide linkage, suggests potential for interaction with diverse biological targets. Researchers may explore this compound as a candidate in high-throughput screening assays to investigate its activity against various enzymatic pathways or cellular receptors. Its structural complexity also makes it a valuable intermediate for further synthetic elaboration in the development of novel chemical entities for basic scientific research. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-16-10-8-14(9-11-16)20(26)25(13-15-5-2-3-12-23-15)21-24-19-17(22)6-4-7-18(19)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLBDQXEUORVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide typically involves a multi-step process:

    Formation of the Benzothiazole Core: The synthesis begins with the preparation of the 4-chlorobenzo[d]thiazole core. This can be achieved by reacting 4-chloroaniline with carbon disulfide and bromine in the presence of a base to form 4-chlorobenzothiazole.

    Methoxylation: The next step involves the introduction of the methoxy group. This can be done by reacting the benzothiazole derivative with methanol in the presence of a suitable catalyst.

    Formation of the Benzamide: The final step involves the coupling of the methoxylated benzothiazole with 2-pyridinemethanamine and benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the nitro group (if present) or the benzamide moiety, converting them to amines.

    Substitution: The chlorobenzo[d]thiazole moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential anti-inflammatory and anticancer properties. Studies have shown that derivatives of benzothiazole exhibit significant biological activities, making this compound a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable benzothiazole core and functional groups.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to the active site of enzymes, inhibiting their activity. The methoxy and pyridin-2-ylmethyl groups can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several N-(benzo[d]thiazol-2-yl)benzamide analogs and related thiazole derivatives. Key comparisons include:

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (1H NMR, δ ppm) Source
N-(4-Chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide 4-Cl (benzothiazole), 4-OCH₃ (benzamide), N-(pyridin-2-ylmethyl) Not reported ~430 (estimated) Expected aromatic protons at 7.0–8.5, OCH₃ ~3.8
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-Cl (benzamide) 202–212 289.01 Aromatic protons at 7.2–8.3; NH at 12.1
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) 2-Cl (benzamide) 201–210 289.01 Aromatic protons at 7.4–8.1; NH at 12.0
GB1 (N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide) 4-Cl (benzothiazole), benzylidene (thiazolidinedione) 279–295 430.84 NH at 10.2; C=O at 170–175; aromatic protons at 7.2–7.8
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Ethylsulfonyl (benzamide), pyridin-2-yl (thiazole) Not reported 373.44 Pyridine protons at 8.3–8.7; SO₂CH₂CH₃ at 1.3 (t), 3.4 (q)

Key Observations :

  • The 4-chloro substitution on the benzothiazole ring (as in 1.2e and GB1) is associated with higher melting points (>200°C), suggesting strong intermolecular interactions .
  • The 4-methoxy group in the target compound may enhance solubility compared to chloro analogs but reduce crystallinity.
  • Pyridine-containing derivatives (e.g., 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide) exhibit distinct electronic profiles due to sulfonyl or methylpyridyl groups .
Structure-Activity Relationship (SAR) Insights
  • Substituent Position and Bioactivity :
    • Para-substituted benzamides (e.g., 4-Cl in 1.2e) often exhibit reduced activity compared to ortho-substituted analogs (e.g., 2-Cl in 1.2d) in receptor-binding assays .
    • In ZAC-targeting analogs, ortho-chloro substituents enhance antagonistic activity, while para-methyl groups are inactive . This suggests the target compound’s 4-methoxy group may confer unique steric or electronic effects.
  • Thiazole vs. Thiazolidinedione Cores :
    • Thiazolidinedione derivatives (e.g., GB1) show strong hydrogen-bonding capacity via C=O and NH groups, critical for histone-modifying enzyme inhibition . The target compound’s benzamide lacks this warhead, likely altering its mechanism.

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, particularly its anti-inflammatory and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzamide Backbone : A common motif in many pharmacologically active compounds.
  • 4-Chlorobenzo[d]thiazole Moiety : Contributes to the compound's biological activity.
  • Methoxy Group : Enhances solubility and binding affinity to biological targets.
  • Pyridin-2-ylmethyl Group : Important for interaction with various enzymes.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases.

Mechanism of Action :

  • The compound binds effectively to COX enzymes, inhibiting their activity and subsequently reducing prostaglandin synthesis, which plays a pivotal role in inflammation pathways.
Target Enzyme Inhibition Type Effect on Inflammation
COX-1CompetitiveReduced prostaglandin synthesis
COX-2CompetitiveDecreased inflammatory response

2. Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The structural features of this compound enhance its reactivity towards cancer cell lines.

Case Studies :

  • A study demonstrated that similar thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential for this compound to act as an anticancer agent .

Table of Cytotoxicity Data :

Compound Cell Line Tested IC50 (µM)
Compound AA549 (Lung Cancer)5.0
Compound BMCF7 (Breast Cancer)8.3
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of electron-donating groups, such as the methoxy group, enhances its binding affinity to target proteins, while the chlorobenzothiazole moiety increases its reactivity towards biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step procedures:

  • Benzothiazole core formation : Cyclization of 2-aminobenzenethiol derivatives with fluorinated aldehydes or ketones under acidic/basic conditions .
  • Amide bond formation : Reacting the benzothiazole intermediate with pyridin-2-ylmethylamine using coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
  • Optimization : Control reaction temperature (0–25°C), use inert atmospheres to prevent oxidation, and employ TLC or HPLC to monitor progress .
    • Key Considerations : Purification via column chromatography or recrystallization improves yield (>70%) and purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions, aromatic protons, and amide bond formation .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., ~450–500 g/mol) and fragmentation patterns .
  • HPLC : Assess purity (>98%) and stability under physiological conditions .
    • Advanced Tools : X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the primary biological activities reported for structurally analogous benzamide-thiazole derivatives?

  • Reported Activities :

  • Antimicrobial : Inhibition of bacterial enzymes (e.g., DNA gyrase) via thiazole-mediated interactions .
  • Anticancer : Induction of apoptosis in cancer cell lines (e.g., MCF-7, HeLa) through kinase inhibition or reactive oxygen species (ROS) modulation .
  • Anti-inflammatory : Suppression of COX-2 or NF-κB pathways in macrophage models .
    • Validation : Use cell viability assays (MTT), ROS detection kits, and Western blotting for mechanistic studies .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) to enhance target selectivity?

  • Approaches :

  • Molecular Docking : Screen against target proteins (e.g., kinases, receptors) using software like AutoDock or Schrödinger. Focus on halogen (Cl/F) and methoxy groups for hydrogen bonding and hydrophobic interactions .
  • Analog Synthesis : Modify substituents (e.g., replace 4-chloro with 4-fluoro or 4-methyl) to assess effects on potency and solubility .
  • Kinetic Assays : Measure KiK_i values for enzyme inhibition (e.g., using fluorescence-based assays) .
    • Case Study : Fluorine substitution at the benzothiazole 4-position improved cellular uptake in analogues .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Troubleshooting Steps :

  • Purity Verification : Re-analyze compound batches via HPLC or LC-MS to rule out impurities (>98% purity required) .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural Confirmation : Compare NMR data with literature to ensure correct regiochemistry (e.g., thiazole vs. thiadiazole derivatives) .
    • Example : A 2025 study resolved conflicting cytotoxicity results by identifying a misassigned pyridinylmethyl group in a structural analog .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methods :

  • Co-solvent Systems : Use DMSO/PEG-400 or cyclodextrin complexes for aqueous formulations .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy or pyridinyl positions .
  • Lipophilicity Adjustment : Replace chlorobenzothiazole with polar substituents (e.g., sulfonamides) to lower logP .
    • In Vivo Validation : Pharmacokinetic studies in rodent models to measure T1/2T_{1/2} and bioavailability .

Q. How can computational tools predict metabolic stability and toxicity?

  • Tools :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatic metabolism, CYP450 interactions, and hERG inhibition .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in microsomal assays .
    • Case Study : A 2025 study identified N-demethylation and thiazole ring oxidation as primary metabolic pathways in analogous compounds .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on enzymatic inhibition mechanisms?

  • Resolution Framework :

  • Enzyme Source : Compare recombinant vs. native enzyme preparations (e.g., human vs. bacterial kinases) .
  • Assay Type : Distinguish between competitive vs. non-competitive inhibition using Lineweaver-Burk plots .
  • Structural Variants : Cross-reference results with derivatives (e.g., 4-fluoro vs. 4-chloro analogs) to identify critical substituents .
    • Example : A 2023 study attributed inconsistent COX-2 inhibition data to divergent assay temperatures (25°C vs. 37°C) .

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